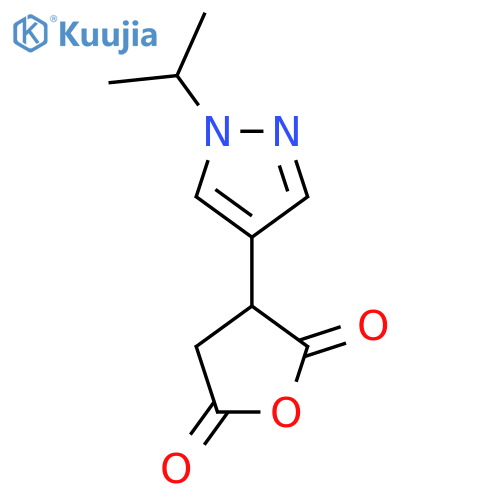Cas no 2229496-21-1 (3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione)

2229496-21-1 structure
商品名:3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione
3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione
- 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione
- EN300-1794640
- 2229496-21-1
-
- インチ: 1S/C10H12N2O3/c1-6(2)12-5-7(4-11-12)8-3-9(13)15-10(8)14/h4-6,8H,3H2,1-2H3
- InChIKey: SLLPPBPEHQYECY-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(C1=O)C1C=NN(C=1)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 208.08479225g/mol
- どういたいしつりょう: 208.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1794640-10.0g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1794640-0.1g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1794640-0.25g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1794640-1.0g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1794640-2.5g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1794640-1g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1794640-5.0g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1794640-10g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 10g |
$5652.0 | 2023-09-19 | ||
| Enamine | EN300-1794640-0.5g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1794640-0.05g |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-2,5-dione |
2229496-21-1 | 0.05g |
$1104.0 | 2023-09-19 |
3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
2229496-21-1 (3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione) 関連製品
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
